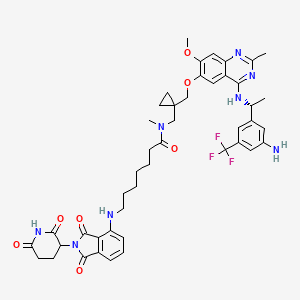
PROTAC SOS1 degrader-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC SOS1 degrader-5 is a potent compound designed to target and degrade the Son of Sevenless homolog 1 (SOS1) protein. This compound is part of the PROteolysis TArgeting Chimera (PROTAC) family, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly those driven by KRAS mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SOS1 degrader-5 involves multiple steps, including the formation of a bifunctional molecule that links a ligand for SOS1 with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes:
Ligand Synthesis: The ligands for SOS1 and the E3 ligase are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule.
The reaction conditions often involve organic solvents, catalysts, and specific temperature and pH conditions to ensure the proper formation of the bifunctional molecule .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated systems to ensure consistency and purity. The process would include:
Batch Synthesis: Large batches of the compound are synthesized under controlled conditions.
Purification: The compound is purified using techniques such as chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC SOS1 degrader-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the linker or ligand sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pH levels, and the use of organic solvents .
Major Products
The major products formed from these reactions include modified versions of the original compound, which can be used to study the structure-activity relationship and optimize the efficacy of the PROTAC .
Applications De Recherche Scientifique
PROTAC SOS1 degrader-5 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the degradation of SOS1 and its effects on cellular pathways.
Biology: Helps in understanding the role of SOS1 in cellular processes and its interaction with other proteins.
Medicine: Potential therapeutic applications in treating cancers driven by KRAS mutations by degrading SOS1 and inhibiting the KRAS signaling pathway.
Industry: Used in drug discovery and development to create new therapies targeting SOS1 .
Mécanisme D'action
PROTAC SOS1 degrader-5 exerts its effects by forming a ternary complex with SOS1 and an E3 ubiquitin ligase, such as cereblon. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the KRAS signaling pathway, inhibiting the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
LHF418: Another potent SOS1 degrader with a similar mechanism of action.
Compound 23: Shows efficient SOS1 degradation and significant antiproliferative potency in KRAS-driven cancer cells.
P7: Demonstrates superior activity in inhibiting colorectal cancer organoid growth .
Uniqueness
PROTAC SOS1 degrader-5 is unique due to its high potency and specificity in degrading SOS1, with a DC50 value of 13 nM and an IC50 value of 5 nM in inhibiting the proliferation of NCI-H358 cells . Its ability to form a stable ternary complex and effectively induce SOS1 degradation sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C45H51F3N8O7 |
|---|---|
Poids moléculaire |
872.9 g/mol |
Nom IUPAC |
N-[[1-[[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]oxymethyl]cyclopropyl]methyl]-7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-methylheptanamide |
InChI |
InChI=1S/C45H51F3N8O7/c1-25(27-18-28(45(46,47)48)20-29(49)19-27)51-40-31-21-36(35(62-4)22-33(31)52-26(2)53-40)63-24-44(15-16-44)23-55(3)38(58)12-7-5-6-8-17-50-32-11-9-10-30-39(32)43(61)56(42(30)60)34-13-14-37(57)54-41(34)59/h9-11,18-22,25,34,50H,5-8,12-17,23-24,49H2,1-4H3,(H,51,52,53)(H,54,57,59)/t25-,34?/m1/s1 |
Clé InChI |
WLWKNXUSLSOAGM-HSGLFRJESA-N |
SMILES isomérique |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
SMILES canonique |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
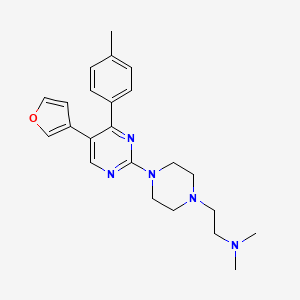
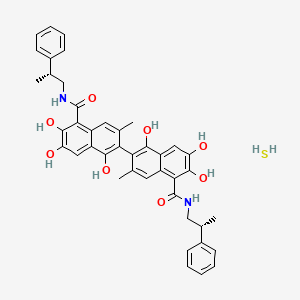
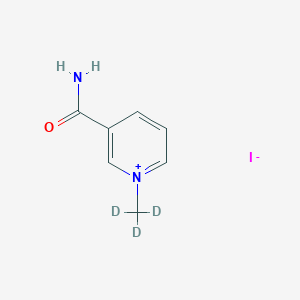
![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
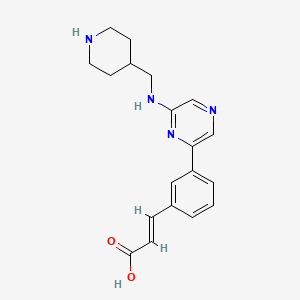
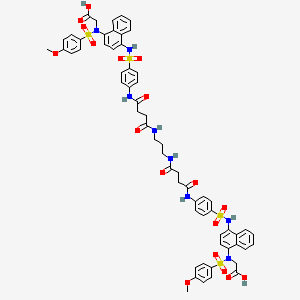
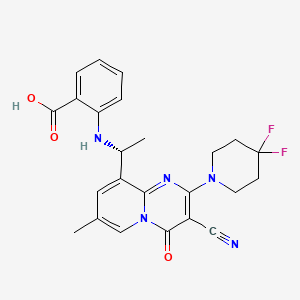
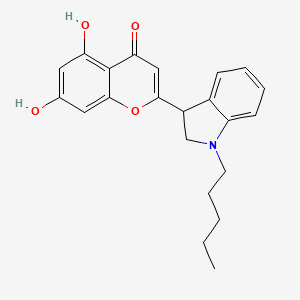
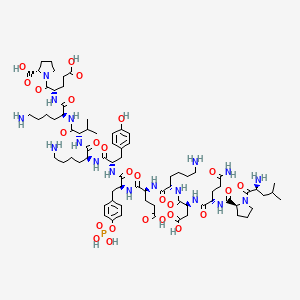
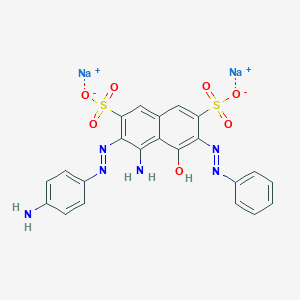
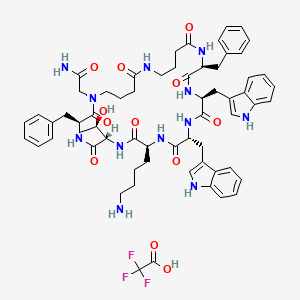
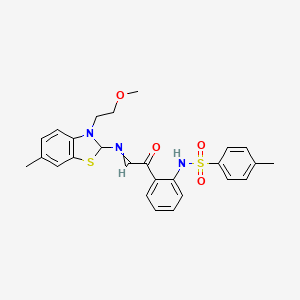
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
